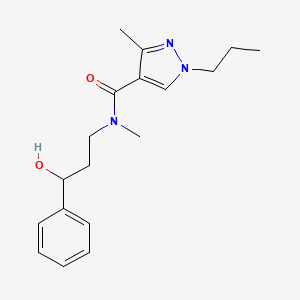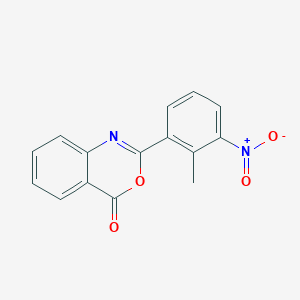![molecular formula C20H19N5O B5647556 N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5647556.png)
N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide and related compounds involves several steps, including the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride in dry benzene, followed by reactions with various aromatic aldehydes and hydrazine hydrate in ethanol to afford the target compounds. These synthesized compounds are characterized using 1H NMR and IR spectroscopic studies, with purity checked by thin layer chromatography (Panchal & Patel, 2011).
Molecular Structure Analysis
Detailed molecular structure analysis is achieved through spectral characterization and X-ray crystal structure studies. For instance, novel pyrazole derivatives have been characterized using elemental analysis, FT-IR, NMR, MS, UV-visible spectra, and single-crystal X-ray diffraction studies, revealing complex molecular geometries and structural parameters compared with theoretical data (Kumara et al., 2018).
Chemical Reactions and Properties
The compound and its derivatives undergo various chemical reactions, including catalysis-free synthesis involving 1,3-dipolar cycloaddition and rearrangement under mild conditions without a catalyst, showcasing their reactive nature and potential for further functionalization (Liu et al., 2014).
Propiedades
IUPAC Name |
N-(3-indazol-1-ylpropyl)-4-(1H-pyrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(16-8-6-15(7-9-16)18-10-12-22-24-18)21-11-3-13-25-19-5-2-1-4-17(19)14-23-25/h1-2,4-10,12,14H,3,11,13H2,(H,21,26)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEQAWSESGFVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCCNC(=O)C3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1H-indazol-1-yl)propyl]-4-(1H-pyrazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-hydroxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5647492.png)
![1-{4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5647495.png)

![N,N-dimethyl-3-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5647501.png)
![ethyl 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B5647507.png)
![5-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5647515.png)



![1-{2-[1-(4-methylphenyl)-3-pyridin-2-yl-1H-1,2,4-triazol-5-yl]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5647553.png)
![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)diacetamide](/img/structure/B5647563.png)
![3-[3-(trifluoromethoxy)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5647566.png)
![2-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5647569.png)
